1-Boc-5-ブロモ-4-メチル-1H-インダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

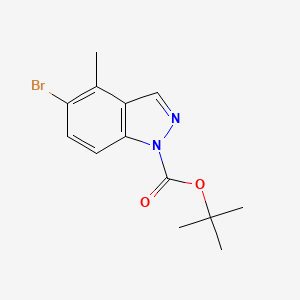

1-Boc-5-bromo-4-methyl-1H-indazole, also known as 1-Boc-5-bromo-4-methyl-1H-indazole, is a useful research compound. Its molecular formula is C13H15BrN2O2 and its molecular weight is 311.179. The purity is usually 95%.

BenchChem offers high-quality 1-Boc-5-bromo-4-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-5-bromo-4-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と創薬

インダゾールを含むヘテロ環式化合物は、医薬品として有望な可能性を示しています。研究者は、さまざまな治療分野におけるその使用を検討してきました。

特定の合成経路の例

注目すべき合成経路の1つは、N–N結合形成を介したCu(OAc)₂触媒による1H-インダゾールの形成です。以下に簡略化された概要を示します。

化合物特性

関連化合物

結論

1-Boc-5-ブロモ-4-メチル-1H-インダゾールは、医薬品化学で有望な可能性を秘めており、その合成戦略は進化を続けています。 世界中の研究者は、その多面的な用途を探索しており、これはエキサイティングな研究分野となっています . さらに詳しい情報が必要な場合や追加の質問がある場合は、お気軽にお問い合わせください!

作用機序

Target of Action

1-Boc-5-bromo-4-methyl-1H-indazole is a type of imidazole, a heterocyclic compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications Similar compounds have been shown to target the respiratory system .

Mode of Action

It’s known that imidazoles interact with their targets through various mechanisms, depending on the specific functional groups present .

Biochemical Pathways

Imidazoles are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis

Action Environment

The action of 1-Boc-5-bromo-4-methyl-1H-indazole can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment could also influence its action, efficacy, and stability.

生物活性

1-Boc-5-bromo-4-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The indazole framework is known for its diverse pharmacological properties, making derivatives like 1-Boc-5-bromo-4-methyl-1H-indazole valuable in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

1-Boc-5-bromo-4-methyl-1H-indazole can be characterized by its molecular formula C10H12BrN2O and a molecular weight of 256.12 g/mol. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility, which are critical for biological assays.

The biological activity of 1-Boc-5-bromo-4-methyl-1H-indazole is primarily attributed to its interaction with various molecular targets within cells. The bromine atom in the structure may facilitate halogen bonding, enhancing the compound's binding affinity to specific enzymes or receptors. Additionally, the indazole ring can participate in π-π stacking interactions with aromatic residues in target proteins, influencing their activity.

Biological Activity Overview

Research has indicated that 1-Boc-5-bromo-4-methyl-1H-indazole exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.

- Anticancer Potential : The indazole derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of 1-Boc-5-bromo-4-methyl-1H-indazole demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing that the compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro assays performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that 1-Boc-5-bromo-4-methyl-1H-indazole induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death. The study suggested that the compound might target the PI3K/Akt signaling pathway, crucial for cell survival.

特性

IUPAC Name |

tert-butyl 5-bromo-4-methylindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-9-7-15-16(11(9)6-5-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQQBBWNZUNQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2C(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694179 |

Source

|

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-48-0 |

Source

|

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。